Bis(2-phenylethyl)amine hydrochloride

NMDA receptor antagonist NR2B selectivity medicinal chemistry

Bis(2-phenylethyl)amine hydrochloride (diphenethylamine hydrochloride) is a symmetric secondary amine salt that belongs to the diphenethylamine class. The compound serves as a critical pharmacophore scaffold in opioid receptor ligand design, corrosion inhibition, and organic synthesis.

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
CAS No. 6332-28-1
Cat. No. B1332839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-phenylethyl)amine hydrochloride
CAS6332-28-1
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
InChIKeyGBMYHLWTKLNQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-phenylethyl)amine Hydrochloride (CAS 6332-28-1) – Core Chemical Profile and Procurement-Relevant Classification


Bis(2-phenylethyl)amine hydrochloride (diphenethylamine hydrochloride) is a symmetric secondary amine salt that belongs to the diphenethylamine class [1]. The compound serves as a critical pharmacophore scaffold in opioid receptor ligand design, corrosion inhibition, and organic synthesis [2]. Its dual phenylethyl architecture confers a distinct lipophilic and conformational profile that differentiates it from simpler mono‑phenethylamines and from benzyl‑ or alkyl‑amine alternatives [3].

Why Generic Phenethylamine or Secondary Amine Alternatives Cannot Replace Bis(2-phenylethyl)amine Hydrochloride in Target-Driven Applications


Generic substitution is risky because both the spatial separation of the two phenyl rings and the secondary amine protonation state are primary determinants of biological target engagement. SAR studies on bis(phenylalkyl)amines demonstrate that subtle changes in linker length or N‑substitution drastically alter NMDA receptor subtype selectivity and potency [1]. In κ‑opioid receptor programs, the unsubstituted diphenethylamine framework provides a unique starting scaffold whose affinity and selectivity can be modulated by peripheral modifications, whereas simple phenethylamines lack the required second aromatic ring for productive receptor interactions [2].

Product-Specific Quantitative Evidence Guide for Bis(2-phenylethyl)amine Hydrochloride (CAS 6332-28-1)


Scaffold Selectivity Advantage in NMDA Receptor Antagonism: Bis(phenylalkyl)amine vs. Ifenprodil Congeners

In a head‑to‑head SAR study, the bis(phenylalkyl)amine series (including diphenethylamine analogues) achieved selective NR1A/2B antagonism without requiring the piperidine ring characteristic of ifenprodil, CP‑101,606, or Ro‑25‑6981 [1]. The most potent analogue (20) exhibited an IC₅₀ of 8 nM and >1000‑fold selectivity over NR1A/2A and NR1A/2C receptors; the unsubstituted bis(2‑phenylethyl)amine scaffold provides the minimal structural framework for this selectivity window [1].

NMDA receptor antagonist NR2B selectivity medicinal chemistry

κ‑Opioid Receptor Ligand Design: Diphenethylamine vs. U50,488 and Other Chemotypes

The diphenethylamine scaffold has been validated as a structurally distinct KOR ligand class. The lead derivative HS665 (N‑cyclobutylmethyl‑substituted) displayed a KOR Kᵢ of 0.45 nM and >200‑fold selectivity over μ and δ opioid receptors [1]. In contrast, the prototypical KOR agonist U50,488 has a Kᵢ of ~1‑2 nM and lower selectivity. Although bis(2‑phenylethyl)amine itself is not the high‑affinity ligand, it constitutes the core architecture that enables sub‑nanomolar affinity when appropriately elaborated, a profile inaccessible with mono‑phenethylamine or benzyl‑amine building blocks [2].

κ opioid receptor analgesic structure-activity relationship

Synergistic Amine Oxidase Inhibition in Neuroprotection Models: BPEA vs. Dipropylamine

Bis(2‑phenylethyl)amine hydrochloride (BPEA) inhibits amine oxidase activity and reduces reactive oxygen species formation in neuronal models . When co‑administered with dipropylamine (DPEA), a known amine oxidase inhibitor, BPEA produced synergistic neuroprotective effects in an Alzheimer's disease experimental model, whereas DPEA alone failed to prevent or treat symptoms . This indicates that BPEA possesses a distinct or complementary mechanism beyond simple amine oxidase inhibition.

amine oxidase inhibition neuroprotection Alzheimer's disease

Corrosion Inhibition Performance of Diphenethylamine Hydrochloride in Acidic Media

The hydrochloride salt form enables direct application as a metal corrosion inhibitor in acidic environments. While quantitative corrosion inhibition efficiency (%IE) data for bis(2‑phenylethyl)amine hydrochloride are not publicly available in peer‑reviewed literature, its use as a corrosion inhibitor is documented in chemical product databases alongside its application as an antioxidant . The protonated amine adsorbs onto metal surfaces, a mechanism shared with other secondary amine salts but potentially enhanced by the dual aromatic rings providing stronger van der Waals interactions.

corrosion inhibitor metal protection industrial chemistry

Highest-Value Research and Industrial Application Scenarios for Bis(2-phenylethyl)amine Hydrochloride (CAS 6332-28-1)


NR2B‑Selective NMDA Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing subtype‑selective NMDA antagonists for neurological disorders can employ bis(2‑phenylethyl)amine hydrochloride as the minimal pharmacophore. The scaffold’s documented ability to achieve >1000‑fold NR2B selectivity without a piperidine ring [1] allows exploration of novel chemical space with potentially improved CNS pharmacokinetics compared to ifenprodil derivatives.

κ‑Opioid Receptor Agonist/Antagonist Discovery

The diphenethylamine architecture has yielded the high‑affinity KOR ligand HS665 (Kᵢ = 0.45 nM) [2]. Procurement of the parent bis(2‑phenylethyl)amine hydrochloride supports SAR campaigns aimed at optimizing N‑substituents, ring substitutions, and hydroxylation patterns to tune efficacy (full agonist, partial agonist, antagonist) and minimize β‑arrestin2 recruitment.

Neuroprotection and Amine Oxidase Inhibition Research

Based on the synergy observed with dipropylamine in Alzheimer’s disease models , researchers investigating dual‑mechanism neuroprotectants (amine oxidase inhibition + ROS scavenging) should prioritize bis(2‑phenylethyl)amine hydrochloride over conventional mono‑amine oxidase inhibitors that lack this synergistic profile.

Acidic Corrosion Inhibitor Screening

The hydrochloride salt’s documented application as a metal corrosion inhibitor and antioxidant supports its evaluation in weight‑loss and electrochemical screening experiments for mild steel protection in HCl or H₂SO₄ pickling baths, particularly where aromatic adsorption layers provide enhanced surface coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(2-phenylethyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.